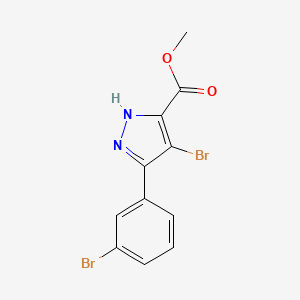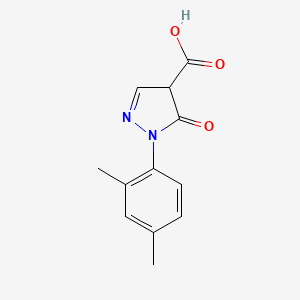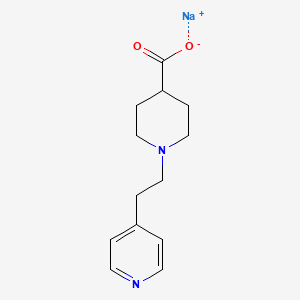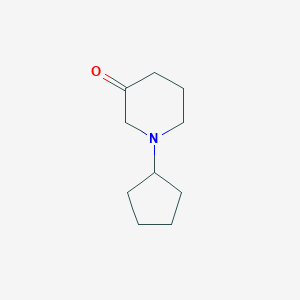![molecular formula C10H16BNO2 B1453502 {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid CAS No. 1287753-36-9](/img/structure/B1453502.png)
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid
Vue d'ensemble
Description
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a boronic acid derivative. It is an electron-rich boronic acid ester that can also be used in protodeboronation .
Synthesis Analysis
The synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid involves various methods. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB (OMe) 2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho- metalation .Molecular Structure Analysis
The molecular structure of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is represented by the linear formula: C10 H16 B N O2 . The InChI code for this compound is 1S/C10H16BNO2/c1-8(12(2)3)9-5-4-6-10(7-9)11(13)14/h4-8,13-14H,1-3H3 .Chemical Reactions Analysis
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling, Rhodium (Rh)-catalyzed asymmetric addition reactions, and Palladium (Pd)-catalyzed C-OH bond activation .Physical And Chemical Properties Analysis
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid has a molecular weight of 193.05 . It is a solid at room temperature . The compound is stored at a temperature of -20°C .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
Suzuki–Miyaura coupling (SM): is a prominent application where phenylboronic acids are utilized. This reaction is pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis. The use of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid in SM coupling benefits from mild and functional group tolerant conditions, making it a versatile choice for synthesizing complex organic molecules .
Boronate Affinity Materials for Separation
Phenylboronic acid-functionalized polymers are developed as Boronate Affinity Materials (BAMs) . These materials are particularly useful for the selective enrichment of cis-diol containing molecules, which include nucleosides and catechols. The high selectivity and binding capacity of these polymers make them suitable for applications in separation science .
Sensing and Imaging
The pH-responsive nature of phenylboronic acids allows for the development of materials that can be used in sensing and imaging . The reversible covalent reaction between phenylboronic acid and cis-diol containing molecules under different pH conditions is exploited to create fluorescent BAM nanoparticles for these purposes .
Diagnostic and Drug Delivery
The same pH-responsive feature of phenylboronic acids is applied in the field of diagnostics and drug delivery . Phenylboronic acid-functionalized materials can capture and release drugs or diagnostic agents in a controlled manner, which is crucial for targeted therapy and precision medicine .
Organic Synthesis
In organic synthesis, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can act as an intermediate or reagent in various reactions. Its stability and reactivity are beneficial for constructing complex organic frameworks, which are essential in pharmaceuticals and agrochemicals .
Electrophilic Trapping
This compound can be used in the electrophilic trapping of arylmetal intermediates. It is involved in reactions with borate esters from aryl halides, which are key steps in the synthesis of various organic compounds .
Synthesis of Borinic Acid Derivatives
Recent advances have shown that phenylboronic acids are crucial in the synthesis of borinic acid derivatives . These derivatives have applications in medicinal chemistry and materials science .
Catalytic Amidations
Finally, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is relevant in catalytic amidations . It can be used to facilitate the formation of amide bonds from carboxylic acids and esters, which is a fundamental transformation in organic chemistry .
Safety and Hazards
Mécanisme D'action
Target of Action
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, used in these reactions .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid . This reaction is a carbon–carbon bond-forming reaction that is widely used in organic chemistry . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
For instance, the hydrolysis of some phenylboronic pinacol esters, which are related compounds, is known to be influenced by the pH of the environment .
Result of Action
The primary result of the action of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry .
Action Environment
The action, efficacy, and stability of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of related compounds . Additionally, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2/c1-8(12(2)3)9-5-4-6-10(7-9)11(13)14/h4-8,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLNHFNWYLMGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238045 | |
| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1287753-36-9 | |
| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)

![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)
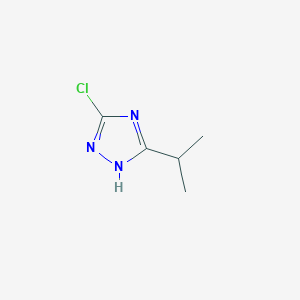
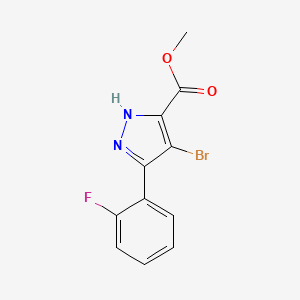

![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)
